3-Methoxy-4,4-dimethylcyclohexan-1-one
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Overview
Description
3-Methoxy-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C9H16O2. It is a cyclohexanone derivative, characterized by the presence of a methoxy group and two methyl groups on the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,4-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxy-4,4-dimethylcyclohexanone.
Reduction: Formation of 3-methoxy-4,4-dimethylcyclohexanol.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
3-Methoxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the methoxy group, making it less reactive in certain chemical reactions.
3-Methoxy-N,N-dimethylaniline: Contains an aniline group instead of a cyclohexanone structure, leading to different chemical properties and applications
Uniqueness
3-Methoxy-4,4-dimethylcyclohexan-1-one is unique due to the presence of both methoxy and dimethyl groups on the cyclohexane ring. This combination imparts distinct chemical reactivity and makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methoxy-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(2)5-4-7(10)6-8(9)11-3/h8H,4-6H2,1-3H3 |
InChI Key |
IXJOSINSXZYFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC1OC)C |
Origin of Product |
United States |
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